propargyl-PEG6 NHS acetate
Description
Propargyl-PEG6 NHS acetate is a heterobifunctional polyethylene glycol (PEG) derivative featuring a propargyl group and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, drug delivery, and materials science due to its dual reactivity:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO10/c1-2-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-19(23)30-20-17(21)3-4-18(20)22/h1H,3-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTYPXWPRYSULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Byproduct Formation During Acetylation
Residual hydroxyl groups on PEG6 may undergo acetylation, producing diacetylated impurities. This is mitigated by:
Hydrolysis of NHS Ester
The NHS ester moiety is susceptible to hydrolysis in aqueous environments (t₁/₂ = 4.2 hours at pH 7.4, 25°C). Storage at -20°C under argon with molecular sieves extends shelf life to >6 months.
Applications in Bioconjugation Chemistry
This compound enables sequential conjugation strategies:
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Primary amine coupling : The NHS ester reacts with lysine residues on antibodies (e.g., anti-HER2 IgG), achieving 3–5 conjugates per antibody at pH 8.5.
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Click chemistry : The propargyl group subsequently reacts with azide-modified drugs (e.g., monomethyl auristatin E) via Cu(I)-catalyzed triazole formation.
This dual functionality has been leveraged in antibody-drug conjugate (ADC) synthesis, demonstrating >90% payload incorporation efficiency in model systems .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG6 NHS acetate undergoes several types of chemical reactions, including:
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Click Chemistry: : The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
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Amide Bond Formation: : The N-hydroxysuccinimide ester group can react with primary amines to form stable amide bonds. This reaction is commonly used to conjugate the compound with proteins, peptides, and other amine-bearing biomolecules .
Common Reagents and Conditions
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Copper-Catalyzed Azide-Alkyne Cycloaddition: : Copper sulfate and sodium ascorbate are commonly used as the catalyst and reducing agent, respectively. The reaction is typically carried out in an aqueous or mixed solvent system at room temperature .
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Amide Bond Formation: : The reaction with primary amines is usually carried out in a buffered aqueous solution at pH 7-9. The presence of a base such as triethylamine can enhance the reaction rate .
Major Products
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Triazole Linkages: : The click chemistry reaction yields stable triazole linkages, which are resistant to hydrolysis and other chemical degradation processes .
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Amide Bonds: : The reaction with primary amines results in the formation of stable amide bonds, which are commonly used in bioconjugation applications .
Scientific Research Applications
Propargyl-PEG6 NHS acetate has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a linker in the synthesis of complex molecules and polymers. Its ability to form stable triazole linkages and amide bonds makes it a valuable tool in organic synthesis .
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Biology: : In biological research, this compound is used for the conjugation of biomolecules such as proteins, peptides, and oligonucleotides. This enables the study of protein-protein interactions, enzyme activity, and other biological processes .
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Medicine: : The compound is used in the development of drug delivery systems and diagnostic agents. Its ability to conjugate with biomolecules allows for targeted delivery of therapeutic agents and imaging probes .
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Industry: : this compound is used in the production of functionalized surfaces and materials. Its ability to form stable linkages with various substrates makes it useful in the development of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of propargyl-PEG6 NHS acetate involves the formation of stable covalent bonds with target molecules. The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form triazole linkages. The N-hydroxysuccinimide ester group reacts with primary amines to form amide bonds. These reactions enable the conjugation of the compound with various biomolecules, facilitating their study and application in research and industry .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 2093153-99-0 .
- Molecular Formula: C20H31NO10 .
- Molecular Weight : ~445.46 g/mol (calculated from formula).
- Purity : >98% (commercially available for research use) .
- Applications : Antibody-drug conjugates (ADCs), polymer-drug conjugates, and surface functionalization .
Comparison with Similar Compounds
Propargyl-PEG6 Derivatives with Different Functional Groups
Key Findings :
- Reactivity : Propargyl-PEG6-NHS ester outperforms Propargyl-PEG6-acid in amine conjugation efficiency due to the NHS ester's rapid reaction kinetics .
- Solubility : Propargyl-PEG6-alcohol exhibits higher water solubility than Propargyl-PEG6-NHS ester, making it preferable for aqueous-phase reactions .
- Stability : Propargyl-PEG6-N3 is prone to hydrolysis under acidic conditions, whereas Propargyl-PEG6-NHS ester requires anhydrous storage to prevent ester degradation .
Propargyl-PEG Derivatives with Varying PEG Chain Lengths
Q & A
Basic Research Questions
How is propargyl-PEG6 NHS acetate synthesized and characterized in academic research?
This compound is synthesized via NHS ester activation of the terminal carboxylic acid group on propargyl-PEG6-COOH, enabling conjugation with amine-containing biomolecules. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) to confirm PEG chain length and propargyl group integrity (δ 2.5–3.0 ppm for PEG backbone; δ 4.6–4.8 ppm for propargyl protons) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) to verify molecular weight (expected [M+H]+: ~348.4 Da for propargyl-PEG6-COOH; NHS ester derivatives require adjustment for added groups) .
- FT-IR Spectroscopy to detect NHS ester peaks (e.g., ~1730 cm⁻¹ for ester carbonyl) .
What are optimal reaction conditions for conjugating this compound to proteins or peptides?
- pH Control : Conduct reactions in pH 7.4–8.5 buffers (e.g., PBS or HEPES) to ensure NHS ester reactivity while minimizing hydrolysis .
- Stoichiometry : Use a 3–5:1 molar excess of this compound to target amines to account for competing hydrolysis .
- Temperature : Reactions at 4°C reduce hydrolysis rates, but room temperature (20–25°C) is acceptable for time-sensitive protocols .
- Validation : Post-conjugation, confirm efficiency via SDS-PAGE (shift in molecular weight) or MALDI-TOF .
How do solubility and stability of this compound influence experimental design?
- Solubility : The compound is soluble in water and polar organic solvents (e.g., DMSO, DMF). For aqueous reactions, dissolve in DMSO first (<10% final concentration) to avoid PEG chain aggregation .
- Stability : NHS esters hydrolyze rapidly in aqueous buffers (t1/2 ~1–4 hours at pH 8.0). Prepare fresh solutions and minimize exposure to moisture .
- Storage : Store lyophilized powder at –20°C under inert gas (e.g., argon) to prevent oxidation of the propargyl group .
Advanced Research Questions
How can researchers address low conjugation yields or unintended side reactions?
- Competing Hydrolysis : Monitor hydrolysis rates via UV-Vis (loss of NHS ester absorbance at ~260 nm) and adjust reaction timelines accordingly .
- Amine Availability : Pre-treat proteins with reducing agents (e.g., TCEP) to expose buried lysine residues .
- Byproduct Analysis : Use reverse-phase HPLC to separate and quantify unreacted PEG derivatives and hydrolyzed products .
What strategies optimize this compound for click chemistry applications (e.g., CuAAC or SPAAC)?
- CuAAC Compatibility : After NHS conjugation, perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of THPTA ligand to reduce copper-induced biomolecule damage .
- SPAAC Efficiency : For strain-promoted azide-alkyne cycloaddition (SPAAC), ensure PEG spacer length (6 units) minimizes steric hindrance between biomolecules .
- Validation : Confirm click reaction efficiency via fluorescence labeling (e.g., azide-modified fluorophores) and gel electrophoresis .
How do batch-to-batch variations in PEG chain length affect reproducibility?
- Quality Control : Require vendors to provide HPLC chromatograms and MALDI-TOF data demonstrating >95% purity and consistent molecular weight .
- In-House Validation : Use SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to detect PEG chain polydispersity .
- Impact Studies : Compare conjugation efficiency across batches using standardized protocols (e.g., fixed molar ratios and reaction times) .
What analytical methods resolve contradictions in reported solubility or reactivity data?
- Solubility Discrepancies : Test solubility in controlled humidity environments using dynamic light scattering (DLS) to detect aggregation states .
- Reactivity Conflicts : Compare NHS ester activation efficiency via kinetic studies (e.g., fluorescence-based amine titration) across different pH and temperature conditions .
- Cross-Validation : Use orthogonal techniques (e.g., NMR for structural confirmation, LC-MS for purity) to reconcile conflicting data .
How can researchers mitigate PEG-related interference in downstream assays (e.g., ELISA or SPR)?
- Surface Blocking : Use non-ionic detergents (e.g., Tween-20) to prevent PEG-mediated non-specific binding in ELISA .
- SPR Optimization : Decrease flow rates and increase dissociation times to account for PEG-induced mass transport limitations .
- Control Experiments : Include PEG-only conjugates (without active biomolecules) to isolate PEG-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
